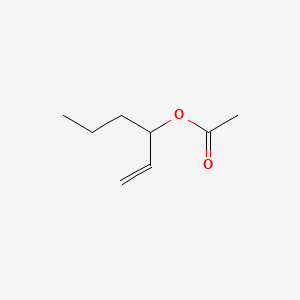
1-Hexen-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexen-3-yl acetate is a natural product found in Agastache rugosa with data available.
Applications De Recherche Scientifique
Fragrance Industry
1-Hexen-3-yl acetate is widely used in the fragrance industry due to its pleasant aroma. It serves as a key component in perfumes and scented products, contributing to floral and fruity notes. The compound is evaluated for safety and efficacy by organizations such as the Research Institute for Fragrance Materials (RIFM), which assesses its skin sensitization potential and overall safety profile .
Safety Assessments
Recent studies have indicated that this compound is not mutagenic or clastogenic under standard testing conditions. For instance, Ames tests conducted with various bacterial strains showed no significant increase in revertant colonies, suggesting a low risk for genetic toxicity . Furthermore, the compound has been classified as a skin sensitizer with a No Expected Sensitization Induction Level (NESIL) of 1000 μg/cm², indicating that it can be safely used within established limits in cosmetic formulations .
Food Industry
In the food industry, this compound is utilized as a flavoring agent. Its natural occurrence in fruits makes it an attractive option for enhancing flavors in food products. The compound's sensory attributes can improve the overall taste profile of various foods, particularly in fruit-flavored products.
Regulatory Status
The use of this compound as a flavoring substance is regulated by food safety authorities, which evaluate its safety based on toxicological data. Studies indicate that it does not exhibit significant toxicity at typical exposure levels found in food applications .
Agricultural Applications
In agriculture, this compound has been studied for its potential role as a plant volatile that can influence pest behavior. Research indicates that this compound may act as an attractant or repellent to certain insects, thereby aiding in pest management strategies.
Case Study: Pest Attraction
A study examining the effects of various plant volatiles found that this compound attracted specific beneficial insects while repelling harmful pests. This dual functionality suggests its potential use in integrated pest management (IPM) systems to enhance crop protection without relying solely on chemical pesticides .
Biochemical Research
Research into the biochemical pathways involving this compound has revealed insights into plant defense mechanisms. The enzyme responsible for synthesizing this compound from acetyl-CoA and (Z)-3-hexen-1-ol has been characterized, demonstrating its role in plant responses to mechanical damage . This knowledge could lead to biotechnological applications aimed at enhancing plant resilience.
Propriétés
Numéro CAS |
35926-04-6 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.2 g/mol |
Nom IUPAC |
hex-1-en-3-yl acetate |
InChI |
InChI=1S/C8H14O2/c1-4-6-8(5-2)10-7(3)9/h5,8H,2,4,6H2,1,3H3 |
Clé InChI |
XCAHGFCKEWDQJK-UHFFFAOYSA-N |
SMILES |
CCCC(C=C)OC(=O)C |
SMILES canonique |
CCCC(C=C)OC(=O)C |
Key on ui other cas no. |
35926-04-6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















